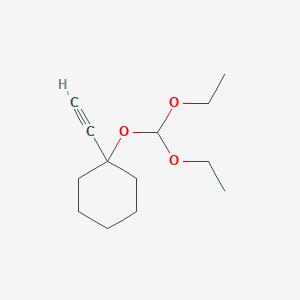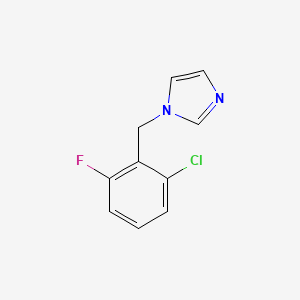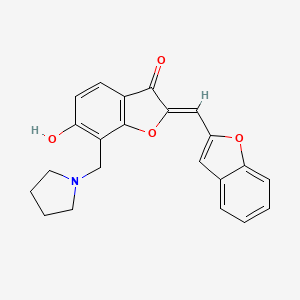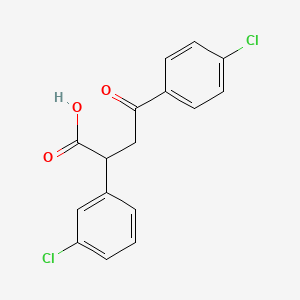
1-(Diethoxymethoxy)-1-ethynylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diethoxymethoxy)-1-ethynylcyclohexane, also known as DOM-Ec, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the cyclohexane family and has a unique structure that makes it an interesting subject for further research. In
作用機序
The mechanism of action of 1-(Diethoxymethoxy)-1-ethynylcyclohexane involves its interaction with GABA receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its binding to its receptor leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. This compound enhances the binding of GABA to its receptor, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its interaction with GABA receptors. It has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory neurotransmission. This leads to a calming effect on the brain, which can be useful in the treatment of anxiety and depression. This compound has also been shown to have muscle relaxant properties, which can be useful in the treatment of muscle spasms.
実験室実験の利点と制限
One advantage of using 1-(Diethoxymethoxy)-1-ethynylcyclohexane in lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the function of GABA receptors in the brain. However, one limitation of using this compound is its potential for toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in vivo experiments.
将来の方向性
There are many future directions for research involving 1-(Diethoxymethoxy)-1-ethynylcyclohexane. One direction is the development of novel GABA receptor modulators based on the structure of this compound. Another direction is the study of the effects of this compound on different subtypes of GABA receptors. Additionally, the potential use of this compound in the treatment of anxiety and depression warrants further investigation. Finally, the development of safer and more effective analogs of this compound could lead to new therapeutic options for a variety of neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high potency and selectivity for GABA receptors make it a useful tool for studying the function of these receptors in the brain. However, its potential for toxicity at high doses limits its use in vivo experiments. Future research on this compound could lead to the development of novel GABA receptor modulators and new therapeutic options for neurological and psychiatric disorders.
合成法
The synthesis of 1-(Diethoxymethoxy)-1-ethynylcyclohexane involves the reaction of 1,4-cyclohexadiene with ethynylmagnesium bromide, followed by the addition of diethoxymethyl chloride. This reaction yields this compound as a white crystalline solid with a melting point of 94-96°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used in various research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the function of GABA receptors in the brain. It has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory neurotransmission. In pharmacology, this compound has been used to study the effects of GABA receptor modulators on anxiety and depression. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel GABA receptor modulators.
特性
IUPAC Name |
1-(diethoxymethoxy)-1-ethynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-4-13(10-8-7-9-11-13)16-12(14-5-2)15-6-3/h1,12H,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALXHOXANXURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2539600.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)


![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)




